molecular formula C14H9NO3 B8748044 9,10-Anthracenedione, 2-amino-1-hydroxy-

9,10-Anthracenedione, 2-amino-1-hydroxy-

Cat. No. B8748044
M. Wt: 239.23 g/mol
InChI Key: WBBFBHOZKCHJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04021456

Procedure details

The manufacture of 1-aminoanthraquinones by the reduction of 1-nitroanthraquinone has already been described. Beisler, Jones, Am. Soc. 44, 2304, were able to reduce 1-nitroanthraquinone to 1-aminoanthraquinone by treatment with potassium sulphide in boiling water. On the other hand, 1-aminoanthraquinone and 1-hydroxy-aminoanthraquinone result side by side in the reduction of 1-nitroanthraquinone dissolved in benzene with NaHS in an aqueous calcium chloride solution (Haworth, Lapworth, Soc. 119, 774).
[Compound]
Name
1-aminoanthraquinones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9](=[O:19])[C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-:3])=[O:2].N[C:21]1[C:34]2[C:33](=[O:35])[C:32]3[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=3)[C:26](=[O:36])[C:25]=2[CH:24]=[CH:23][CH:22]=1.[S-2].[K+].[K+].[OH2:40]>>[NH2:1][C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9](=[O:19])[C:8]=2[CH:7]=[CH:6][CH:5]=1.[OH:40][C:21]1[C:34]2[C:33](=[O:35])[C:32]3[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=3)[C:26](=[O:36])[C:25]=2[CH:24]=[CH:23][C:22]=1[NH2:1].[N+:1]([C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9](=[O:19])[C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:2.3.4|

Inputs

Step One
Name
1-aminoanthraquinones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-2].[K+].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Name
Type
product
Smiles
OC1=C(C=CC=2C(C3=CC=CC=C3C(C12)=O)=O)N
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.